molecular formula C14H14ClNO2 B2466569 Benzyl 3-aminobenzoate hydrochloride CAS No. 153243-86-8

Benzyl 3-aminobenzoate hydrochloride

Cat. No.: B2466569
CAS No.: 153243-86-8
M. Wt: 263.72
InChI Key: AJBQQOKPBCXXJC-UHFFFAOYSA-N
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Description

Benzyl 3-aminobenzoate hydrochloride is an organic compound that belongs to the class of benzoate esters. It is a derivative of 3-aminobenzoic acid, where the amino group is positioned meta to the carboxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminobenzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an organic solvent like toluene or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Nitrobenzyl 3-aminobenzoate

    Reduction: Benzyl 3-aminobenzyl alcohol

    Substitution: Various substituted benzyl 3-aminobenzoates

Scientific Research Applications

Benzyl 3-aminobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: Another benzoate ester used as a local anesthetic.

    Procaine: A similar compound with a different ester group, also used as a local anesthetic.

    Tetracaine: A more potent local anesthetic with a similar structure.

Uniqueness

Benzyl 3-aminobenzoate hydrochloride is unique due to its specific ester and amino group positioning, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

benzyl 3-aminobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBQQOKPBCXXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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